molecular formula C14H9F3N4 B4393751 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole

5-Phenyl-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole

Cat. No.: B4393751
M. Wt: 290.24 g/mol
InChI Key: XBRKABLTRVYUAV-UHFFFAOYSA-N
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Description

5-Phenyl-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole is a chemical compound characterized by the presence of a tetrazole ring substituted with phenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)benzyl azide with phenyl isocyanide in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines.

Scientific Research Applications

5-Phenyl-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(trifluoromethyl)phenyl]-2-furoic acid
  • 3,5-bis(trifluoromethyl)phenyl isocyanate
  • 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde

Uniqueness

5-Phenyl-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole is unique due to the presence of both phenyl and trifluoromethylphenyl groups attached to the tetrazole ring. This combination imparts distinct physicochemical properties, such as increased stability and enhanced reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-phenyl-2-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4/c15-14(16,17)11-7-4-8-12(9-11)21-19-13(18-20-21)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRKABLTRVYUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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